![molecular formula C8H10N4S B1332055 5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 51646-19-6](/img/structure/B1332055.png)
5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine, hereafter referred to as dmtp, is a compound that has garnered interest due to its potential applications in coordination chemistry and biological activity. The compound serves as a ligand for divalent metal thiocyanates and has been studied for its ability to form complexes with various metals . Additionally, dmtp has been used as a starting material for the synthesis of a range of diheterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles, which have been structurally characterized .
Synthesis Analysis
The synthesis of dmtp-based compounds involves various strategies. One approach includes the conversion of 2-thioacetohydrazide derivatives of dmtp into diheterocyclic compounds . Another synthesis route reported involves a Biginelli-like reaction to produce 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines . Additionally, dmtp has been used to synthesize a series of hydrazone derivatives, which have shown promising herbicidal and fungicidal activities . The synthesis of dmtp itself and its derivatives typically involves reactions confirmed by spectroscopic methods such as NMR and mass spectrometry .
Molecular Structure Analysis
The molecular structure of dmtp and its complexes has been elucidated using X-ray crystallography. For instance, the crystal structures of Cd(NCS)2(dmtp)2(H2O)2 and Hg(SCN)2(dmtp)2 have been described, revealing the coordination geometry around the metal centers and the role of hydrogen bonding and Van der Waals forces in the crystal packing . The molecular structure of a related compound, 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has also been reported in different solvate forms, highlighting the influence of the crystal environment on the supramolecular architecture .
Chemical Reactions Analysis
The reactivity of dmtp involves its ability to act as a ligand for metal ions, forming coordination compounds with various transition metals. The metal complexes exhibit different coordination geometries and are stabilized by extended hydrogen bonds and π-π interactions . The chemical reactions leading to the formation of these complexes and other derivatives of dmtp are typically carried out under controlled conditions and monitored using spectroscopic techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of dmtp and its complexes have been characterized through various analytical techniques. Spectral methods such as IR, UV-Vis-NIR, and magnetic measurements have been employed to understand the electronic structure and magnetic properties of the complexes . The solvate forms of related compounds have been studied to assess the impact of solvation on hydrogen bonding and molecular packing . The antimicrobial and cytotoxic activities of some Co(II) complexes with dmtp have also been evaluated, indicating the potential biological relevance of these compounds .
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Biological Activity
The molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid has been studied in two crystal environments. This research is significant for understanding the possible biological activity of its coordination compounds (Canfora et al., 2010). Additionally, various derivatives of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine have been designed and synthesized, showing potential in herbicidal and fungicidal activities (Long De, 2006).
Synthesis and Chemical Properties
The synthesis of novel anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine highlights the compound's importance in chemical synthesis and potential applications in various fields (Wei-Li Dong et al., 2008). Furthermore, the thermolysis of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidinio-3-phenacylide presents an insight into the thermal stability and reactivity of this compound (M. Hori et al., 1985).
Applications in Nanotechnology and Light-emitting Devices
A study on the nanoencapsulation of a ruthenium(ii) complex with triazolopyrimidine in liposomes shows its potential in enhancing anticancer activity against melanoma cell lines, demonstrating an application in nanomedicine and targeted drug delivery (M. Fandzloch et al., 2020). Additionally, the synthesis of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-thioaceto-(2-fluorobenzyl) hydrazone (TPTH), which self-assembles into supramolecular microfibers with blue organic light-emitting properties, reveals the compound's potential in the development of new materials for organic light-emitting devices (Zuming Liu et al., 2008).
Pharmaceutical and Agrochemical Applications
The compound's scaffold plays a crucial role in pharmaceuticals and agrochemistry. For instance, it has been incorporated in various synthetic strategies for the development of compounds with diverse pharmacological activities, such as anticancer, antimicrobial, and anti-tubercular properties (S. Merugu et al., 2022). Moreover, new acetohydrazone-containing 1,2,4-triazolo[1,5-a]pyrimidine derivatives exhibit promising fungicidal activities, highlighting its importance in the development of novel agrochemicals (Qiong Chen et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
5,7-dimethyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-5-4-6(2)12-7(9-5)10-8(11-12)13-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLWCWRYAWSLNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351672 | |
| Record name | 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
51646-19-6 | |
| Record name | 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

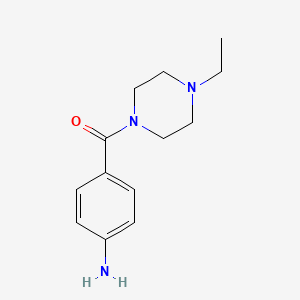
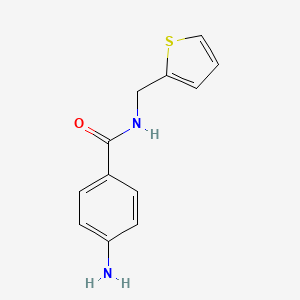
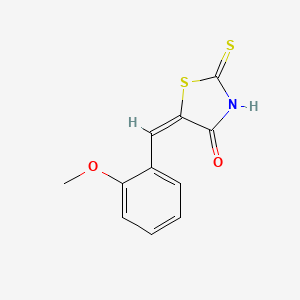
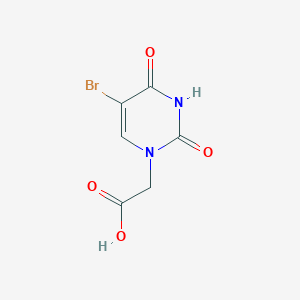
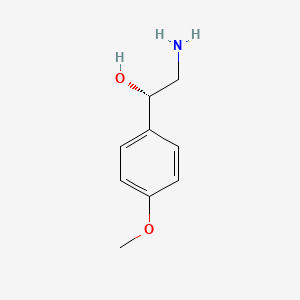
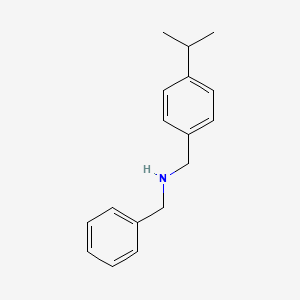
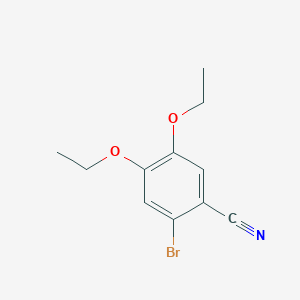
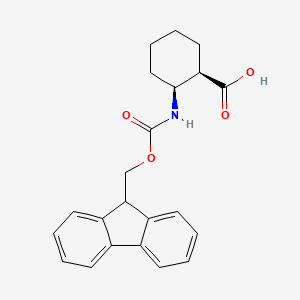
![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)


![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)
![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)
